

# Fmoc-L-glutamine CAS number and molecular weight

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## Compound of Interest

Compound Name: Fmoc-L-glutamine

Cat. No.: B557075

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An In-depth Technical Guide to **Fmoc-L-glutamine** in Peptide Synthesis and Biomedical Research

## Introduction

**Fmoc-L-glutamine** is a critical reagent in the field of peptide chemistry, particularly for Solid-Phase Peptide Synthesis (SPPS). The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the alpha-amino group of L-glutamine allows for the controlled, stepwise assembly of amino acids into a peptide chain. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties of **Fmoc-L-glutamine**, its application in experimental protocols, and the broader context of glutamine's role in cellular signaling. A key focus is the practical use of its side-chain protected form, Fmoc-Gln(Trt)-OH, which is essential for preventing undesirable side reactions during synthesis.

## Physicochemical Properties

The successful application of Fmoc-protected amino acids in peptide synthesis begins with a clear understanding of their fundamental properties. For glutamine, two primary derivatives are used: the standard **Fmoc-L-glutamine** and the side-chain protected **Fmoc-L-glutamine**(Trityl). The latter is highly recommended to prevent side reactions.<sup>[1][2]</sup>

Property	Fmoc-L-glutamine	Fmoc-L-glutamine(Trityl)
Synonyms	N- $\alpha$ -Fmoc-L-glutamine	N- $\alpha$ -Fmoc-N- $\delta$ -trityl-L-glutamine
CAS Number	71989-20-3[1][3][4][5]	132327-80-1[6][7]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub> [1][3][4]	C <sub>39</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub> [6][8]
Molecular Weight	368.38 g/mol [4][5]	610.70 g/mol [6][8]
Appearance	White powder[3]	Solid
Purity	≥95.0% to ≥99.5%[3][5]	≥98.0%[8]
Melting Point	200 - 220 °C[3]	Not specified
Storage	0 - 8 °C[3]	-20°C to -80°C[4]

## Core Concepts in Peptide Synthesis

### The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the  $\alpha$ -amino function of amino acids.[9] Its primary role in SPPS is to prevent the amino group from reacting out of turn.[4] After the amino acid has been coupled to the growing peptide chain, the Fmoc group is selectively removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to expose the amine for the next coupling step.[4][5] This process is central to the iterative nature of SPPS.[10]

### Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a two-step  $\beta$ -elimination mechanism.[5]

- A mild base, such as piperidine, abstracts the acidic proton from the 9-position of the fluorene ring.[5]
- This leads to the elimination of the carbamate, releasing the free amine of the peptide chain and forming a dibenzofulvene (DBF) intermediate.[5]

- The DBF intermediate is then trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[\[5\]](#)

Caption: Mechanism of Fmoc deprotection by piperidine.

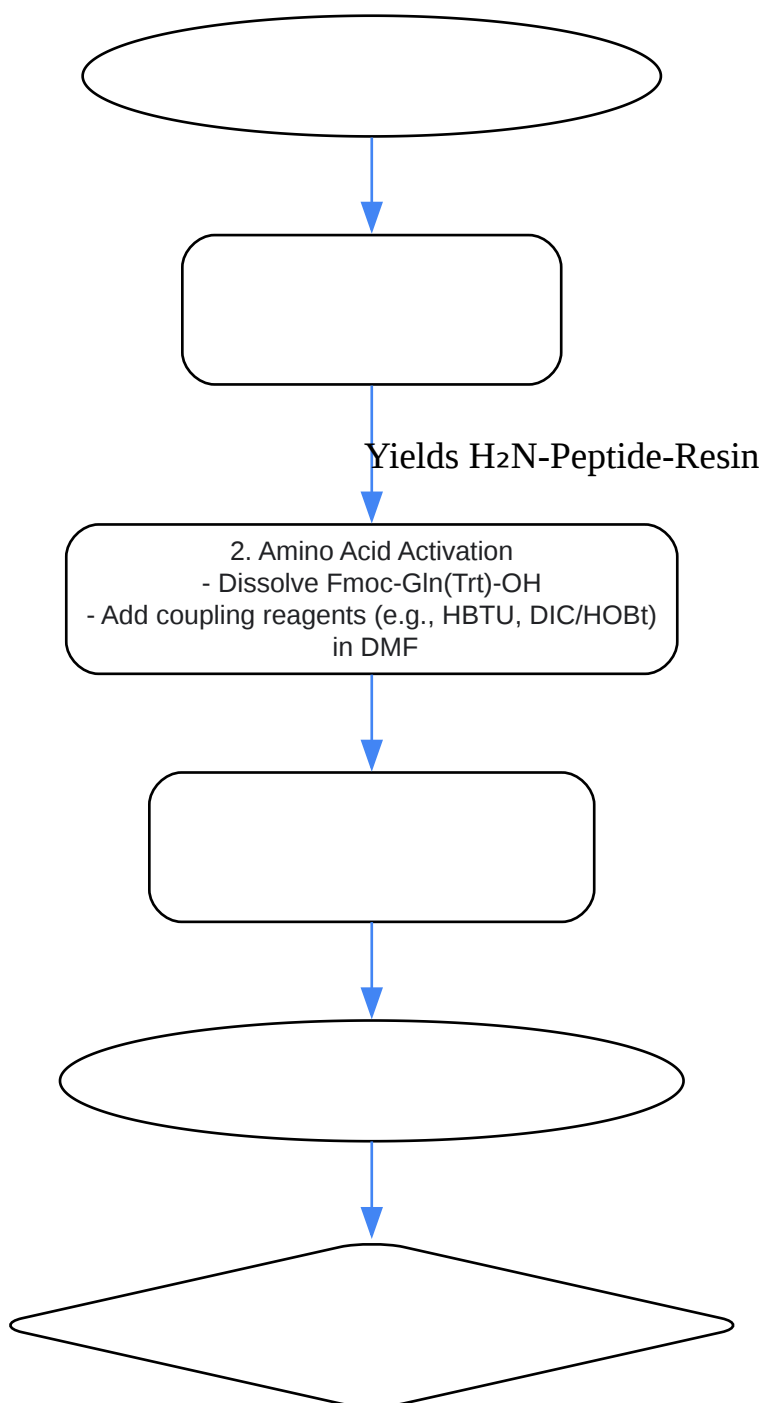
## The Necessity of Side-Chain Protection for Glutamine

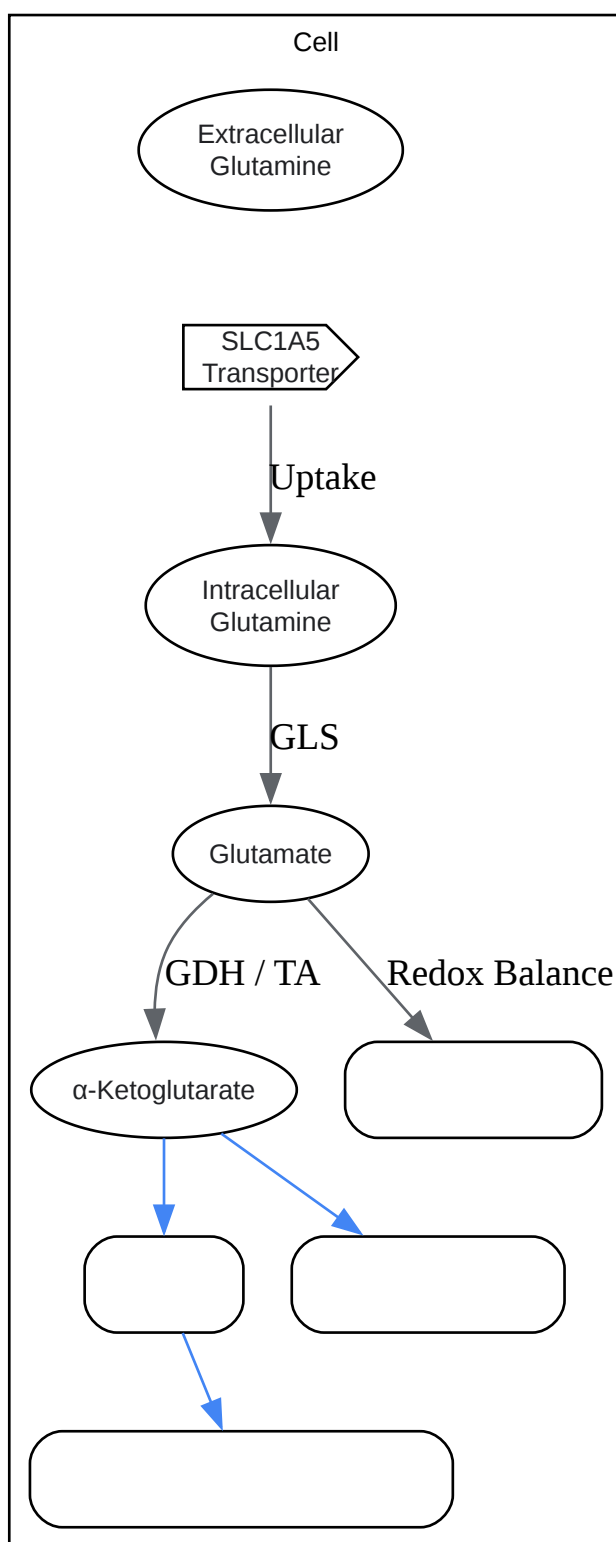
While **Fmoc-L-glutamine** can be used directly, it is prone to undesirable side reactions under standard SPPS conditions. The side-chain amide of glutamine can undergo dehydration to form a nitrile or cyclize to form pyroglutamate.[\[1\]](#) To prevent these issues, the side chain is protected, most commonly with a trityl (Trt) group.[\[1\]\[2\]](#) Fmoc-Gln(Trt)-OH is the reagent of choice as it prevents these side reactions and also improves the solubility of the amino acid derivative in common SPPS solvents.[\[1\]\[2\]](#) The Trt group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).  
[\[2\]](#)

## Experimental Protocols

### General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of three main stages: deprotection, activation, and coupling.





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